4,4'-Dimethoxybenzil

Beschreibung

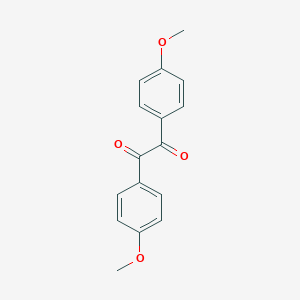

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-bis(4-methoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNANGXWUZWWFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061631 | |

| Record name | 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-42-2 | |

| Record name | 4,4′-Dimethoxybenzil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxybenzil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxybenzil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethoxybenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anisil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98DR7869CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 4,4'-Dimethoxybenzil

An In-depth Technical Guide to 4,4'-Dimethoxybenzil

Introduction

4,4'-Dimethoxybenzil, also known as p-Anisil or 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, is a symmetrical α-diketone.[1] It is a yellow crystalline solid that serves as a versatile precursor in organic synthesis, particularly for heterocyclic compounds like 2,4,5-triaryl-imidazoles through the Debus-Radziszewski reaction.[1] Its utility is derived from the reactivity of its vicinal diketone functional group, influenced by the electron-donating methoxy groups on the phenyl rings.[1] In the field of drug development, 4,4'-Dimethoxybenzil has been identified as an inhibitor of human intestinal carboxyl esterase (hiCE), which has implications for mitigating the side effects of certain anticancer drugs.[2][3]

Physical and Chemical Properties

The fundamental are summarized below. These properties are crucial for its application in various experimental and industrial settings.

General Properties

| Property | Value | Reference |

| CAS Number | 1226-42-2 | [1][4][5][6][7] |

| Molecular Formula | C16H14O4 | [1][4][5][6][7][8] |

| Molecular Weight | 270.28 g/mol | [1][5][6][7][9] |

| IUPAC Name | 1,2-bis(4-methoxyphenyl)ethane-1,2-dione | [6] |

| Synonyms | p-Anisil, Di-p-anisoyl, Anisil | [4][6][7] |

| EC Number | 214-960-5 | [6] |

| Beilstein Registry Number | 531345 |

Physical Characteristics

| Property | Value | Reference |

| Appearance | Yellow crystalline powder/solid | [1][4][8] |

| Melting Point | 131-134 °C | [5][8][10][11] |

| Boiling Point | ~442.2°C at 760 mmHg (estimate) | [11] |

| Solubility | Insoluble in water.[4][5][12] Soluble in DMSO (50-54 mg/mL).[9][12][13] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 4,4'-Dimethoxybenzil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[1]

| 1H NMR (CDCl3) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Protons | ~7.97 | multiplet | 4H | Aromatic protons adjacent to carbonyl groups |

| Protons | ~6.97 | multiplet | 4H | Aromatic protons adjacent to methoxy groups |

| Protons | ~3.86 | singlet | 6H | Two equivalent methoxy (-OCH3) groups |

| [Source: Benchchem[1]] |

| 13C NMR (CDCl3) | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~194.5 |

| Quaternary Aromatic | ~165.0 |

| Aromatic CH | ~132.5 |

| Quaternary Aromatic | ~129.0 |

| Aromatic CH | ~114.5 |

| Methoxy (OCH3) | ~56.0 |

| [Source: PubChem[6]] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The spectrum for 4,4'-Dimethoxybenzil typically shows a strong absorption band characteristic of the α-diketone carbonyl groups.[6][10]

Experimental Protocols

The most common and well-documented method for the synthesis of 4,4'-Dimethoxybenzil is the oxidation of its precursor, 4,4'-dimethoxybenzoin (anisoin).[1]

Synthesis of 4,4'-Dimethoxybenzil via Oxidation of 4,4'-Dimethoxybenzoin

Objective: To synthesize 4,4'-Dimethoxybenzil by oxidizing 4,4'-dimethoxybenzoin using nitric acid in an acetic acid medium.

Materials:

-

4,4'-dimethoxybenzoin

-

Concentrated Nitric Acid (HNO3)

-

Glacial Acetic Acid (CH3COOH)

-

Water (H2O)

-

Methanol (for recrystallization)

Procedure:

-

Dissolve 4,4'-dimethoxybenzoin in glacial acetic acid in a suitable reaction flask with stirring.[1]

-

Carefully and in a controlled manner, add concentrated nitric acid to the solution.[1] The reaction is exothermic and requires careful temperature management to prevent side reactions such as over-oxidation or aromatic nitration.[1]

-

Heat the reaction mixture at reflux for approximately one hour.[14]

-

After the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the crude product.[14]

-

Collect the yellow precipitate by vacuum filtration and wash it with water to remove residual acid.

-

Purify the crude 4,4'-Dimethoxybenzil by recrystallization from a suitable solvent, such as hot methanol, to yield the final product.[14]

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of 4,4'-Dimethoxybenzil.

Reactivity and Chemical Behavior

The chemical reactivity of 4,4'-Dimethoxybenzil is dominated by its α-diketone functionality. It serves as a key building block for various heterocyclic compounds.[1] The product is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[8]

Logical Relationship in Synthesis:

Caption: Synthetic relationship between precursor and product.

Applications in Drug Development

4,4'-Dimethoxybenzil has been identified as a potent inhibitor of human intestinal carboxyl esterase (hiCE), with a reported Ki (inhibition constant) of 70 nM.[2][3][13] The inhibition of hiCE is a significant area of research, particularly in oncology. For instance, hiCE inhibitors can mitigate the severe diarrhea induced by the anticancer drug irinotecan, potentially enhancing its therapeutic efficacy.[2][3]

Inhibitory Action Pathway:

Caption: Inhibition of hiCE by 4,4'-Dimethoxybenzil.

References

- 1. 4,4'-Dimethoxybenzil | High-Purity Reagent | RUO [benchchem.com]

- 2. glpbio.com [glpbio.com]

- 3. 4,4'-DIMETHOXYBENZIL | TargetMol [targetmol.com]

- 4. Page loading... [guidechem.com]

- 5. 4,4'-DIMETHOXYBENZIL | 1226-42-2 [chemicalbook.com]

- 6. 4,4'-Dimethoxybenzil | C16H14O4 | CID 71043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-Dimethoxybenzil [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. selleckchem.com [selleckchem.com]

- 10. 4,4'-Dimethoxybenzil, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Page loading... [guidechem.com]

- 12. 4,4'-DIMETHOXYBENZIL | 1226-42-2 [chemicalbook.com]

- 13. glpbio.com [glpbio.com]

- 14. prepchem.com [prepchem.com]

The Solubility Profile of 4,4'-Dimethoxybenzil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dimethoxybenzil (also known as p-Anisil), a key intermediate in organic synthesis and a compound of interest in biochemical research. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document consolidates available quantitative data, provides qualitative solubility information in common organic solvents, and presents a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds like 4,4'-Dimethoxybenzil. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

4,4'-Dimethoxybenzil is a yellow crystalline solid with the chemical formula C₁₆H₁₄O₄. It serves as a versatile precursor in the synthesis of various heterocyclic compounds and has been identified as a human intestinal carboxyl esterase (hiCE) inhibitor.[1][2] Understanding its solubility in different solvents is crucial for its application in synthetic chemistry, for developing purification methods such as recrystallization, and for its formulation in biological assays and potential pharmaceutical applications. While quantitative solubility data is sparse, this guide aims to provide a thorough summary of the existing knowledge.

Solubility of 4,4'-Dimethoxybenzil

The solubility of a solid in a solvent is dependent on various factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful qualitative predictor of solubility. 4,4'-Dimethoxybenzil, being a relatively non-polar molecule with aromatic rings and ether functionalities, is expected to be more soluble in organic solvents than in water.

Quantitative Solubility Data

Quantitative solubility data for 4,4'-Dimethoxybenzil is primarily available for Dimethyl Sulfoxide (DMSO). There is some variance in the reported values, which may be attributed to differences in experimental conditions, such as the purity of the compound and the solvent, and the method of determination. It has been noted that the hygroscopic nature of DMSO can significantly impact the solubility of the product, and the use of fresh, anhydrous DMSO is recommended.[3]

| Solvent | Temperature (°C) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 54 mg/mL (199.79 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL (184.99 mM) | Ultrasonic treatment may be needed.[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 6.25 mg/mL (23.12 mM) | Sonication is recommended.[2] |

| Water | Not Specified | < 0.1 mg/mL | Insoluble.[1][4][5][6] |

Qualitative Solubility Information

| Solvent | Expected Qualitative Solubility of 4,4'-Dimethoxybenzil | Rationale (based on Benzil solubility) |

| Ethanol | Soluble | Benzil is soluble in ethanol.[7][8][9][10][11] |

| Chloroform | Soluble | Benzil is soluble in chloroform.[7][8][11] |

| Diethyl Ether | Soluble | Benzil is soluble in diethyl ether.[8][9][10][11] |

| Ethyl Acetate | Soluble | Benzil is soluble in ethyl acetate.[8][11] |

| Benzene | Soluble | Benzil is soluble in benzene.[9][10][11] |

| Acetic Acid | Soluble | Used as a solvent in the synthesis of 4,4'-Dimethoxybenzil.[12] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a crystalline organic compound like 4,4'-Dimethoxybenzil in a given solvent. This method is based on the widely accepted shake-flask method.[13]

Materials and Equipment

-

4,4'-Dimethoxybenzil (high purity)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath with shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

-

Sample Preparation: Accurately weigh an excess amount of 4,4'-Dimethoxybenzil into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a known volume or mass of the solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of 4,4'-Dimethoxybenzil in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculation: Calculate the solubility of 4,4'-Dimethoxybenzil in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

- 1. glpbio.com [glpbio.com]

- 2. 4,4'-DIMETHOXYBENZIL | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Page loading... [guidechem.com]

- 5. 4,4'-DIMETHOXYBENZIL | 1226-42-2 [chemicalbook.com]

- 6. 4,4'-DIMETHOXYBENZIL | 1226-42-2 [chemicalbook.com]

- 7. Benzil: Chemical property, Synthesis, and uses_Chemicalbook [chemicalbook.com]

- 8. Benzil | 134-81-6 [chemicalbook.com]

- 9. Benzil: A Versatile Reagent in Organic Chemistry and Beyond_Chemicalbook [chemicalbook.com]

- 10. Benzil - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. 4,4'-Dimethoxybenzil | High-Purity Reagent | RUO [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4'-Dimethoxybenzil: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxybenzil, also known as anisil, is an aromatic α-diketone that has garnered significant interest in organic synthesis and, more recently, in the field of drug development. Its unique structural and electronic properties make it a versatile building block for the synthesis of various heterocyclic compounds and a subject of study for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical context of 4,4'-Dimethoxybenzil research, its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its emerging role as a modulator of drug metabolism.

Historical Context and Discovery

The study of 4,4'-Dimethoxybenzil is rooted in the broader history of benzil and its derivatives, which dates back to the 19th-century explorations of organic chemistry. The foundational benzoin condensation reaction, first reported by Liebig and Wöhler in 1832, provided a pathway to α-hydroxyketones like benzoin, which can be readily oxidized to the corresponding α-diketone, benzil. Early research focused on the unique chemical transformations of these diketones, most notably the benzilic acid rearrangement. The synthesis and investigation of substituted benzils, such as 4,4'-Dimethoxybenzil, allowed chemists to probe the influence of electronic effects on the reactivity of the diketone moiety. The presence of the electron-donating methoxy groups in 4,4'-Dimethoxybenzil significantly influences its chemical behavior and has been a subject of academic and industrial research.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4,4'-Dimethoxybenzil is presented below for easy reference.

Table 1: Physicochemical Properties of 4,4'-Dimethoxybenzil

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| CAS Number | 1226-42-2 | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 131-134 °C | [2] |

| Boiling Point | 373.4 °C (estimated) | |

| Solubility | Insoluble in water; Soluble in DMSO (54 mg/mL) | [3] |

Table 2: Spectroscopic Data of 4,4'-Dimethoxybenzil

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 7.97 (m, 4H, aromatic), 6.97 (m, 4H, aromatic), 3.86 (s, 6H, OMe)[4] |

| ¹³C NMR (CDCl₃) | (Specific peak assignments require further experimental data) |

| Infrared (IR) | (Characteristic peaks for C=O stretch of α-diketone, C-O-C stretch of ether, and aromatic C-H and C=C bonds are expected. Specific data can be found in spectral databases.)[5][6] |

| UV-Vis | (Lambda max values can be found in spectral databases.)[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4,4'-Dimethoxybenzil and its application in the preparation of quinoxaline derivatives.

Protocol 1: Synthesis of 4,4'-Dimethoxybenzoin (Anisoin) via Benzoin Condensation of Anisaldehyde

Objective: To synthesize the precursor 4,4'-dimethoxybenzoin from p-anisaldehyde.

Materials:

-

p-Anisaldehyde

-

Sodium cyanide (NaCN)

-

N-Methylpyrrolidone (NMP)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 136 g (1 mole) of p-anisaldehyde and 5.88 g (0.12 mole) of sodium cyanide in 300 mL of N-methylpyrrolidone.[7]

-

Heat the reaction mixture to 80 °C and maintain this temperature for 6 hours with continuous stirring.[7]

-

After 6 hours, cool the reaction mixture to room temperature.

-

Slowly add 300 mL of water to the reaction mixture with stirring. A precipitate will form.

-

Allow the mixture to stand for 4 hours to ensure complete precipitation.[7]

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Dry the crude product at 80 °C.

-

Recrystallize the crude 4,4'-dimethoxybenzoin from hot ethanol to obtain a purified product. The expected melting point is 106-109 °C.[7]

Protocol 2: Oxidation of 4,4'-Dimethoxybenzoin to 4,4'-Dimethoxybenzil

Objective: To oxidize 4,4'-dimethoxybenzoin to the final product, 4,4'-dimethoxybenzil.

Materials:

-

4,4'-Dimethoxybenzoin (from Protocol 1)

-

Ammonium nitrate

-

Cupric acetate

-

80% Acetic acid

-

Methanol (for recrystallization)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 50.3 g of 4,4'-dimethoxybenzoin, 20.3 g of ammonium nitrate, and 0.69 g of cupric acetate in 150 mL of 80% acetic acid.[4]

-

Heat the mixture to 80 °C with vigorous stirring until a clear, green solution is obtained.[4]

-

Reflux the reaction mixture for 1 hour.[4]

-

After reflux, pour the hot mixture into 1 liter of cold water. A yellow precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it with water.

-

Recrystallize the crude 4,4'-dimethoxybenzil from hot methanol to yield the purified product.[4] The expected yield is approximately 44.2 g (88%).[4]

Protocol 3: Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline

Objective: To demonstrate the use of 4,4'-dimethoxybenzil as a precursor for heterocyclic synthesis.

Materials:

-

4,4'-Dimethoxybenzil (from Protocol 2)

-

o-Phenylenediamine

-

Rectified spirit (ethanol)

-

Water

Procedure:

-

In a flask, prepare a warm solution of 2.70 g (0.01 mole) of 4,4'-dimethoxybenzil in 10 mL of rectified spirit.

-

In a separate flask, dissolve 1.08 g (0.01 mole) of o-phenylenediamine in 10 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm 4,4'-dimethoxybenzil solution.

-

Warm the combined solution in a water bath for 30 minutes.[8]

-

Add water dropwise until a slight cloudiness persists, then allow the mixture to cool to room temperature.[8]

-

Collect the crystalline product by filtration.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-bis(4-methoxyphenyl)quinoxaline.[8]

Biological Activity and Drug Development Context

Recent research has identified 4,4'-Dimethoxybenzil as a potent inhibitor of human intestinal carboxylesterase (hiCE), an enzyme crucial in the metabolism of certain drugs.[9] This finding has significant implications for drug development, particularly in the context of chemotherapy.

Inhibition of Human Intestinal Carboxylesterase (hiCE)

The anticancer drug irinotecan is a prodrug that is converted to its active, and more toxic, metabolite SN-38 by carboxylesterases.[10][11] While this conversion is necessary for its antitumor activity, high levels of SN-38 in the gastrointestinal tract, due to local activation of irinotecan by hiCE, can lead to severe, dose-limiting diarrhea.[10][11]

By inhibiting hiCE, 4,4'-Dimethoxybenzil can reduce the localized conversion of irinotecan to SN-38 in the gut. This selective inhibition has the potential to mitigate the severe gastrointestinal side effects of irinotecan without compromising its systemic anticancer efficacy.[9] This makes 4,4'-Dimethoxybenzil and its analogues promising candidates for co-administration with irinotecan to improve its therapeutic index.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of irinotecan and a conceptual workflow for screening hiCE inhibitors.

Caption: Metabolic activation of Irinotecan and inhibition by 4,4'-Dimethoxybenzil.

Caption: Workflow for screening and validating hiCE inhibitors.

Conclusion

4,4'-Dimethoxybenzil has evolved from a compound of academic interest in the study of reaction mechanisms to a molecule with significant potential in drug development. Its well-defined synthesis and chemical properties, coupled with its recently discovered role as a potent inhibitor of human intestinal carboxylesterase, position it as a valuable tool for researchers and a promising lead for the development of adjuvant therapies in cancer treatment. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. Irinotecan - Wikipedia [en.wikipedia.org]

- 2. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 4,4'-Dimethoxybenzil | C16H14O4 | CID 71043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4'-Dimethoxybenzil [webbook.nist.gov]

- 7. DE3624146A1 - Process for the preparation of 4,4'-dimethoxybenzoin - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. human intestinal carboxylesterase: Topics by Science.gov [science.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Proficient metabolism of irinotecan by a human intestinal carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrochemical Properties of 4,4'-Dimethoxybenzil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 4,4'-Dimethoxybenzil. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from studies on closely related benzil derivatives and aromatic diketones to predict its behavior. This guide covers the expected redox characteristics, electron transfer kinetics, and provides a detailed experimental protocol for its analysis via cyclic voltammetry. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and materials science exploring the electrochemical applications of 4,4'-Dimethoxybenzil.

Introduction

4,4'-Dimethoxybenzil, an aromatic α-diketone, possesses a molecular structure amenable to electrochemical transformations. The presence of two electron-donating methoxy groups at the para positions of the phenyl rings is expected to significantly influence its electronic and, consequently, its electrochemical properties compared to unsubstituted benzil. Understanding these properties is crucial for applications ranging from the development of novel electrochemical sensors to its use as a precursor in the synthesis of pharmacologically active compounds. This guide aims to provide a detailed theoretical framework and practical experimental guidance for the electrochemical investigation of 4,4'-Dimethoxybenzil.

Predicted Electrochemical Properties

The electrochemical behavior of 4,4'-Dimethoxybenzil is expected to be dominated by the reduction of its two carbonyl groups. The electron-donating nature of the methoxy substituents is predicted to increase the electron density on the benzil core, making reduction more difficult (i.e., occurring at more negative potentials) compared to unsubstituted benzil.

Redox Potentials and Electron Transfer Kinetics

Based on studies of substituted benzils and related aromatic ketones, the electrochemical reduction of 4,4'-Dimethoxybenzil in an aprotic solvent is anticipated to proceed via two successive one-electron transfer steps, leading to the formation of a radical anion and subsequently a dianion.

Table 1: Predicted Electrochemical Data for 4,4'-Dimethoxybenzil in Aprotic Media

| Parameter | Predicted Value/Characteristic | Notes |

| First Reduction Potential (E°₁) | -1.2 to -1.5 V vs. Ag/AgCl | Formation of the radical anion. The negative shift is due to the electron-donating methoxy groups. |

| Second Reduction Potential (E°₂) | -1.6 to -1.9 V vs. Ag/AgCl | Formation of the dianion from the radical anion. |

| Electron Transfer Kinetics (k⁰) | Quasi-reversible to Irreversible | The kinetics will be influenced by the stability of the radical anion and dianion, as well as potential follow-up chemical reactions. |

| Diffusion Coefficient (D) | 1 x 10⁻⁵ to 5 x 10⁻⁶ cm²/s | Typical for small organic molecules in common organic solvents. |

Note: These values are estimations based on data for related compounds and should be experimentally verified.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical properties of 4,4'-Dimethoxybenzil. The following protocol outlines a general procedure for conducting such an experiment.

Materials and Reagents

-

Analyte: 4,4'-Dimethoxybenzil (1-5 mM solution)

-

Solvent: Anhydrous aprotic solvent (e.g., Acetonitrile, Dimethylformamide)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) (0.1 M)

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or mesh

-

Inert Gas: High-purity Nitrogen or Argon

Instrumentation

-

Potentiostat/Galvanostat with CV capabilities

Procedure

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen aprotic solvent to a final concentration of 0.1 M.

-

Preparation of the Analyte Solution: Dissolve an appropriate amount of 4,4'-Dimethoxybenzil in the electrolyte solution to achieve the desired concentration (e.g., 1 mM).

-

Electrode Polishing: Polish the working electrode surface with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

-

Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the reference electrode tip is close to the working electrode.

-

Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial potential to a value where no faradaic current flows (e.g., 0 V).

-

Scan towards negative potentials to observe the reduction peaks. A suitable switching potential would be around -2.0 V.

-

Reverse the scan direction back to the initial potential.

-

Typical scan rates to start with are in the range of 50-200 mV/s.

-

-

Data Analysis:

-

Determine the peak potentials (Epc for cathodic peak, Epa for anodic peak).

-

Calculate the half-wave potential (E₁/₂) as (Epc + Epa)/2 for reversible or quasi-reversible processes.

-

Investigate the effect of scan rate on the peak currents and potentials to assess the reversibility and kinetics of the electron transfer process.

-

Visualization of the Electrochemical Reduction Pathway

The following diagram illustrates the proposed electrochemical reduction mechanism for a generic benzil derivative, which is applicable to 4,4'-Dimethoxybenzil.

Caption: Proposed electrochemical reduction pathway of 4,4'-Dimethoxybenzil.

Conclusion

While direct experimental data on the electrochemical properties of 4,4'-Dimethoxybenzil are not extensively documented, this guide provides a robust theoretical and practical framework for its investigation. The presence of electron-donating methoxy groups is predicted to shift the reduction potentials to more negative values compared to unsubstituted benzil. The provided experimental protocol for cyclic voltammetry offers a clear starting point for researchers to empirically determine these properties. The insights gained from such studies will be invaluable for the application of 4,4'-Dimethoxybenzil in various fields, including medicinal chemistry and materials science. Further experimental work is highly encouraged to validate and expand upon the predictions outlined in this guide.

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 4,4'-Dimethoxybenzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4,4'-Dimethoxybenzil, a significant biochemical reagent. The following sections detail its melting point, thermal stability, and relevant experimental protocols, presented in a clear and structured format for easy reference and application in research and development.

Core Physical Properties

4,4'-Dimethoxybenzil, also known as anisoin, is a yellow crystalline solid with the chemical formula C₁₆H₁₄O₄. It is widely recognized for its role as a potent inhibitor of human intestinal carboxyl esterase (hiCE), an enzyme involved in the metabolism of various xenobiotics. Understanding its physical properties, particularly its thermal stability and melting point, is crucial for its application in drug design and development, as well as in chemical synthesis.

Thermal Characteristics of 4,4'-Dimethoxybenzil

The thermal behavior of 4,4'-Dimethoxybenzil is characterized by a sharp melting point and notable stability at elevated temperatures.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For 4,4'-Dimethoxybenzil, the established melting point range is consistently reported in scientific literature and by chemical suppliers.

| Parameter | Temperature Range (°C) | Temperature Range (°F) |

| Melting Point | 131 - 134[1][2][3] | 267.8 - 273.2 |

Thermal Stability

Thermogravimetric Analysis (TGA) is a standard method to assess the thermal stability of a compound by measuring its change in mass as a function of temperature. While a specific TGA thermogram for 4,4'-Dimethoxybenzil is not publicly available in the searched literature, studies on similar benzil derivatives indicate that the compound is thermally stable. It is suggested that upon heating, 4,4'-Dimethoxybenzil is more likely to evaporate than to undergo thermal decomposition under typical TGA conditions. Further experimental analysis using TGA and Differential Scanning Calorimetry (DSC) would provide a more detailed quantitative profile of its thermal decomposition pathway and energetics.

Experimental Protocols

Accurate determination of the thermal properties of 4,4'-Dimethoxybenzil relies on standardized experimental procedures. The following are detailed methodologies for key analytical techniques.

Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry 4,4'-Dimethoxybenzil is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability and composition of a substance.

Apparatus:

-

Thermogravimetric Analyzer

-

TGA sample pans (e.g., platinum or alumina)

-

Analytical balance

Procedure:

-

Sample Preparation: A small, accurately weighed sample of 4,4'-Dimethoxybenzil (typically 5-10 mg) is placed into a TGA sample pan.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The desired temperature program is set, which typically involves a linear heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).

-

Analysis: The furnace is heated according to the set program, and the sample weight is continuously monitored and recorded as a function of temperature.

-

Data Interpretation: The resulting TGA curve (weight percent versus temperature) is analyzed to identify the onset of weight loss, which indicates the beginning of decomposition or volatilization.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter

-

DSC sample pans and lids (e.g., aluminum)

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: A small, accurately weighed sample of 4,4'-Dimethoxybenzil (typically 2-5 mg) is placed in a DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas. A temperature program is set, which includes a controlled heating and cooling rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

Analysis: The sample and reference pans are heated or cooled according to the program. The differential heat flow between the sample and the reference is measured and recorded.

-

Data Interpretation: The resulting DSC thermogram (heat flow versus temperature) shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). The peak area can be integrated to determine the enthalpy of the transition.

Visualizations

To further elucidate the context and application of 4,4'-Dimethoxybenzil, the following diagrams illustrate its synthesis workflow and its mechanism of action as an enzyme inhibitor.

Caption: Synthesis workflow for 4,4'-Dimethoxybenzil.

Caption: Inhibition of hiCE by 4,4'-Dimethoxybenzil.

References

Methodological & Application

Application Notes and Protocols for 4,4'-Dimethoxybenzil as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,4'-Dimethoxybenzil (also known as p-Anisil or Di-p-anisoyl) as a photoinitiator for free-radical polymerization. This document includes its mechanism of action, key performance characteristics, and detailed protocols for its use in various applications, including the formulation of coatings, adhesives, and hydrogels.

Introduction

4,4'-Dimethoxybenzil is a solid, yellow α-diketone photoinitiator used to initiate polymerization of monomer and oligomer formulations upon exposure to ultraviolet (UV) light.[1][2] Its chemical structure, featuring two methoxy-substituted benzoyl groups, influences its photophysical properties and initiation efficiency. As a photoinitiator, it is a critical component in UV-curable systems, offering rapid, solvent-free, and spatially controllable polymerization.

Physicochemical and Photophysical Properties

A summary of the key properties of 4,4'-Dimethoxybenzil is presented in the table below. Understanding these properties is crucial for designing efficient photopolymerization processes.

| Property | Value | Reference |

| Chemical Name | 1,2-bis(4-methoxyphenyl)ethane-1,2-dione | [3] |

| Synonyms | p-Anisil, Di-p-anisoyl | [4][5] |

| CAS Number | 1226-42-2 | [4] |

| Molecular Formula | C₁₆H₁₄O₄ | [3] |

| Molecular Weight | 270.28 g/mol | [4] |

| Appearance | Yellow solid | [2] |

| Melting Point | 132-134 °C | [4] |

| UV Absorption Maximum (λmax) | Approximately 260 nm and a weaker band >350 nm (Estimated from Benzil) | [2] |

Mechanism of Photoinitiation

4,4'-Dimethoxybenzil functions as a Norrish Type I photoinitiator .[6][7] Upon absorption of UV radiation, the molecule undergoes homolytic cleavage of the carbon-carbon bond between the two carbonyl groups. This process, known as α-cleavage, generates two 4-methoxybenzoyl radicals.[6][7][8] These highly reactive radical species are responsible for initiating the polymerization of monomers, such as acrylates and methacrylates.

The initiation and subsequent polymerization process can be visualized as follows:

Applications and Experimental Protocols

4,4'-Dimethoxybenzil can be utilized in a variety of UV-curing applications. Below are general protocols for its use in UV-curable coatings, the synthesis of polyethylene glycol diacrylate (PEGDA) hydrogels, and dental resin composites.

UV-Curable Coatings

UV-curable coatings are widely used in industries requiring rapid and efficient curing processes.[9][10] 4,4'-Dimethoxybenzil can be an effective photoinitiator in these formulations.

Experimental Protocol:

-

Formulation Preparation:

-

Prepare a mixture of the desired oligomers (e.g., epoxy acrylates, urethane acrylates), reactive diluents (e.g., monofunctional or multifunctional acrylates), and any necessary additives (e.g., flow agents, stabilizers).[10][11]

-

Dissolve 4,4'-Dimethoxybenzil in the formulation at a concentration typically ranging from 0.5% to 5.0% by weight. The optimal concentration should be determined experimentally and depends on the coating thickness and opacity.

-

-

Application:

-

Apply the formulated coating onto the substrate (e.g., wood, metal, plastic) using a suitable method such as spin coating, doctor blading, or spray coating to achieve the desired film thickness.

-

-

UV Curing:

-

Expose the coated substrate to a UV light source. A medium-pressure mercury lamp or a UV LED with an emission spectrum that overlaps with the absorption spectrum of 4,4'-Dimethoxybenzil is recommended.[11][12]

-

The required UV dose will depend on the formulation, coating thickness, and light intensity. Curing can often be achieved within seconds to minutes.

-

-

Characterization:

-

Evaluate the cured coating for properties such as hardness, adhesion, gloss, and chemical resistance.

-

Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel Synthesis

PEGDA hydrogels are widely used in biomedical applications, including tissue engineering and drug delivery, due to their biocompatibility and tunable properties.[13][14][15]

Experimental Protocol:

-

Prepolymer Solution Preparation:

-

Prepare an aqueous solution of PEGDA. The concentration will determine the final properties of the hydrogel.

-

Dissolve 4,4'-Dimethoxybenzil in the PEGDA solution. Due to its limited water solubility, a co-solvent such as ethanol may be required. Typical concentrations range from 0.1% to 2.0% (w/v).

-

-

Hydrogel Formation:

-

Purification:

-

After gelation, immerse the hydrogel in a suitable solvent (e.g., deionized water or phosphate-buffered saline) to remove any unreacted components. The solvent should be changed periodically.

-

-

Characterization:

-

Characterize the hydrogel for its swelling ratio, mechanical properties (e.g., compressive modulus), and mesh size.

-

Dental Resin Composites

Photo-cured dental composites are essential materials in restorative dentistry. While camphorquinone is a commonly used photoinitiator in this field, benzil derivatives can also be employed.[16][17][18]

Experimental Protocol:

-

Resin Formulation:

-

Prepare a resin matrix typically composed of a mixture of dimethacrylate monomers such as Bis-GMA, UDMA, and TEGDMA.

-

Incorporate inorganic fillers (e.g., silica, glass) to enhance the mechanical properties.

-

Add 4,4'-Dimethoxybenzil as the photoinitiator, typically in a concentration range of 0.2% to 1.0% by weight. It may be used in combination with a co-initiator or sensitizer to improve curing efficiency, especially with visible light sources.

-

-

Curing:

-

Apply the composite resin to the prepared tooth cavity.

-

Use a dental curing light (typically a blue LED with a wavelength around 470 nm) to polymerize the composite. While the primary absorption of 4,4'-Dimethoxybenzil is in the UV range, the tail of its absorption may extend into the visible spectrum, or it can be used with a sensitizer.

-

-

Evaluation:

-

Assess the cured composite for its depth of cure, hardness, flexural strength, and polymerization shrinkage.

-

Performance Data and Comparison

Quantitative data on the performance of 4,4'-Dimethoxybenzil is not as widely available as for some other commercial photoinitiators. However, its performance can be inferred from studies on benzil and other α-diketones. The efficiency of a photoinitiator is influenced by its molar extinction coefficient at the wavelength of the light source and its quantum yield for radical formation.

| Photoinitiator | Molar Extinction Coefficient (ε) at λmax | Quantum Yield (Φ) | Key Characteristics |

| Benzil (analogue) | ~100 M⁻¹cm⁻¹ at 380 nm | ~0.9 | Norrish Type I, yellowing can occur |

| Camphorquinone (CQ) | ~40 M⁻¹cm⁻¹ at 468 nm | ~0.07 | Type II, requires co-initiator, commonly used in dental applications |

| Irgacure 184 | ~300 M⁻¹cm⁻¹ at 330 nm | ~0.3 | Type I, good non-yellowing properties |

Note: Data for benzil is provided as a proxy for 4,4'-Dimethoxybenzil. The methoxy groups on 4,4'-Dimethoxybenzil are expected to cause a bathochromic (red) shift in the absorption spectrum and may influence the quantum yield.

Safety and Handling

4,4'-Dimethoxybenzil should be handled in accordance with standard laboratory safety procedures. It may cause eye irritation.[3] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Curing | - Insufficient UV dose- Mismatch between light source and photoinitiator absorption- Oxygen inhibition at the surface- Photoinitiator concentration is too low or too high | - Increase exposure time or light intensity- Ensure the emission spectrum of the lamp overlaps with the absorption of 4,4'-Dimethoxybenzil- Cure in an inert atmosphere (e.g., nitrogen) or use a higher concentration of photoinitiator for surface cure- Optimize photoinitiator concentration through a ladder study |

| Yellowing of the Polymer | - Photodegradation products of the initiator | - Use a minimal effective concentration of the photoinitiator- Consider using a co-initiator or a different photoinitiator if color is critical for the application |

| Poor Solubility of Photoinitiator | - Incompatibility with the formulation | - Use a co-solvent to aid dissolution- Gently warm the formulation while stirring |

Conclusion

4,4'-Dimethoxybenzil is a versatile Norrish Type I photoinitiator suitable for a range of free-radical polymerization applications. Its effectiveness is dependent on the proper selection of monomers, light source, and concentration. The protocols provided in these application notes serve as a starting point for the development of specific UV-curable formulations. Experimental optimization is recommended to achieve the desired properties for each unique application.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzil - Wikipedia [en.wikipedia.org]

- 3. 4,4'-Dimethoxybenzil | C16H14O4 | CID 71043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4′-二甲氧基苯偶酰 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,4'-DIMETHOXYBENZIL | 1226-42-2 [chemicalbook.com]

- 6. Norrish reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. scispace.com [scispace.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. radtech.org [radtech.org]

- 13. researchgate.net [researchgate.net]

- 14. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Maximizing dental composite performance: Strength and hardness enhanced by innovative polymer-coated MgO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Depth of cure and compressive strength of dental composites cured with blue light emitting diodes (LEDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Heterocyclic Compounds from 4,4'-Dimethoxybenzil: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline and imidazole derivatives from 4,4'-dimethoxybenzil. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Application Notes

Heterocyclic compounds derived from 4,4'-dimethoxybenzil, particularly quinoxaline and imidazole scaffolds, have emerged as promising candidates in drug discovery. The electron-donating methoxy groups on the phenyl rings can enhance the biological efficacy and modulate the pharmacokinetic properties of these molecules.

Quinoxaline Derivatives: The resulting 2,3-bis(4-methoxyphenyl)quinoxaline and its analogs are a class of compounds extensively studied for their broad-spectrum anti-cancer activities.[1][2] Research suggests that these compounds can induce apoptosis in cancer cells through multiple mechanisms. One prominent pathway involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[3][4] Inhibition of this enzyme leads to DNA damage and cell cycle arrest, ultimately triggering programmed cell death.

Furthermore, some quinoxaline derivatives have been shown to act as tubulin polymerization inhibitors. By disrupting the microtubule network, they arrest the cell cycle in the G2/M phase, leading to apoptosis.[5] Another significant mechanism of action is the inhibition of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a key role in tumor growth and proliferation.[6] The methoxy substituents on the phenyl rings may enhance the binding affinity of these compounds to the ATP-binding site of such kinases.

Imidazole Derivatives: The synthesis of 2,4,5-tris(4-methoxyphenyl)-1H-imidazole and related lophine derivatives from 4,4'-dimethoxybenzil provides access to a class of compounds with notable applications. Lophine derivatives are known for their chemiluminescent properties, making them useful as probes in biological assays. Moreover, imidazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the methoxy groups can influence the lipophilicity and metabolic stability of these compounds, which are critical parameters in drug development.

Experimental Protocols

Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline

This protocol describes the condensation reaction of 4,4'-dimethoxybenzil with o-phenylenediamine to yield 2,3-bis(4-methoxyphenyl)quinoxaline.

Materials:

-

4,4'-Dimethoxybenzil (1 mmol)

-

o-Phenylenediamine (1 mmol)

-

Ethanol:Water (7:3, 10 mL)

-

Phenol (20 mol%)

Procedure:

-

In a round-bottom flask, dissolve 4,4'-dimethoxybenzil (1 mmol) and o-phenylenediamine (1 mmol) in 10 mL of an ethanol:water (7:3) mixture.

-

Add a catalytic amount of phenol (20 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (20:1) eluent system.

-

Upon completion of the reaction, add 20 mL of water to the mixture and allow it to stand at room temperature for 30 minutes to facilitate the precipitation of the product.

-

Collect the crystalline product by filtration and dry it.

-

For further purification, recrystallize the product from hot ethanol.

Characterization Data for 2,3-bis(4-methoxyphenyl)quinoxaline:

-

Appearance: Yellow solid

-

Melting Point: 134-136 °C[7]

-

FT-IR (KBr, cm⁻¹): 1615 (C=N stretching)[7]

-

¹H-NMR (300 MHz, CDCl₃/TMS, δ ppm): 3.85 (s, 6H, 2xOCH₃), 6.87 (d, J=7.77 Hz, 1H, Ar-H), 6.94 (d, J=7.77 Hz, 4H, Ar-H), 7.50 (d, J=7.14 Hz, 1H, Ar-H), 7.71 (s, 1H, Ar-H), 7.93 (d, J=7.62 Hz, 4H, Ar-H), 8.13 (s, 1H, Ar-H)[7]

-

MS (m/z): 342 (M+)[7]

Synthesis of 2,4,5-tris(4-methoxyphenyl)-1H-imidazole

This protocol outlines the three-component synthesis of 2,4,5-tris(4-methoxyphenyl)-1H-imidazole from 4,4'-dimethoxybenzil, 4-methoxybenzaldehyde, and ammonium acetate.

Materials:

-

4,4'-Dimethoxybenzil (10 mmol)

-

4-Methoxybenzaldehyde (10 mmol)

-

Ammonium acetate (40 mmol)

-

Diethyl ammonium hydrogen phosphate (3 mmol, 0.513 g) (as catalyst)

Procedure:

-

In a round-bottom flask, combine 4,4'-dimethoxybenzil (10 mmol), 4-methoxybenzaldehyde (10 mmol), and ammonium acetate (40 mmol).

-

Add diethyl ammonium hydrogen phosphate (3 mmol) as a catalyst.[8]

-

Heat the reaction mixture in an oil bath at 100 °C.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and wash with water.

-

Collect the solid product and purify it by recrystallization from ethanol.

Data Presentation

Table 1: Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline under Various Catalytic Conditions

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temperature | 30 | 95 | [7] |

| AlCuMoVP (100 mg) | Toluene | 25 | 120 | 92 | [9] |

| None | Ethanol | Reflux | 60-90 | 75 | [10] |

| Ultrasound | Ethanol | Room Temperature | 8 | 97 | [10] |

Table 2: Synthesis of Trisubstituted Imidazoles from 1,2-Dicarbonyl Compounds

| 1,2-Dicarbonyl Compound | Aldehyde | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzil | Benzaldehyde | H₂SO₄·SiO₂ | 110 | 1 | 90 | [11] |

| Benzil | 4-Methoxybenzaldehyde | Diethyl ammonium hydrogen phosphate | 100 | - | High | [8][12] |

| Benzil | Benzaldehyde | None (Microwave) | - | 0.05 | 60 | [10] |

Mandatory Visualization

Caption: Workflow for the synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline.

Caption: Workflow for the synthesis of 2,4,5-tris(4-methoxyphenyl)-1H-imidazole.

Caption: Proposed mechanism of quinoxaline-induced apoptosis in cancer cells.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 8. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijiset.com [ijiset.com]

- 11. sctunisie.org [sctunisie.org]

- 12. researchgate.net [researchgate.net]

experimental protocol for benzilic acid rearrangement of 4,4'-Dimethoxybenzil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the benzilic acid rearrangement of 4,4'-Dimethoxybenzil to synthesize 4,4'-dimethoxybenzilic acid. This protocol is adapted from established procedures for the rearrangement of benzil. The application note includes a comprehensive methodology, a summary of quantitative data, and expected characterization of the final product. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

The benzilic acid rearrangement is a classic organic reaction that converts 1,2-diketones into α-hydroxy carboxylic acids through a 1,2-aryl or alkyl shift under basic conditions. This rearrangement is a valuable synthetic tool for accessing α-hydroxy acids, which are important structural motifs in many biologically active molecules and pharmaceutical intermediates. This protocol details the application of this rearrangement to 4,4'-Dimethoxybenzil, a symmetrically substituted aromatic diketone, to yield 4,4'-dimethoxybenzilic acid. The electron-donating methoxy groups on the phenyl rings can influence the reaction rate and outcome, making this a noteworthy example of the rearrangement's scope.

Data Presentation

Table 1: Quantitative Data for the Benzilic Acid Rearrangement of 4,4'-Dimethoxybenzil

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Melting Point (°C) |

| 4,4'-Dimethoxybenzil | C₁₆H₁₄O₄ | 270.28 | 2.70 | 10.0 | 132-134[1] |

| Potassium Hydroxide | KOH | 56.11 | 2.81 | 50.0 | - |

| 4,4'-dimethoxybenzilic acid | C₁₆H₁₆O₅ | 288.29 | Theoretical: 2.88 | Theoretical: 10.0 | Approx. 107[2] |

Note: The melting point for 4,4'-dimethoxybenzilic acid is an approximation based on a closely related structure, as a definitive experimental value was not found in the surveyed literature.

Experimental Protocol

Materials:

-

4,4'-Dimethoxybenzil

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diatomaceous Earth (Celite®) - Optional

-

Activated Carbon - Optional

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Beakers (250 mL, 500 mL)

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

pH paper or pH meter

-

Spatula

-

Glass stirring rod

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.70 g (10.0 mmol) of 4,4'-Dimethoxybenzil in 30 mL of 95% ethanol. Gentle heating may be required to achieve complete dissolution.

-

Base Addition: In a separate beaker, prepare a solution of 2.81 g (50.0 mmol) of potassium hydroxide in 5 mL of deionized water. Carefully add the KOH solution to the ethanolic solution of 4,4'-Dimethoxybenzil while stirring.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux using a heating mantle. Continue refluxing with constant stirring for 1-2 hours. The color of the solution may change during this time.

-

Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. Further, cool the mixture in an ice bath to facilitate the precipitation of the potassium salt of 4,4'-dimethoxybenzilic acid.

-

Isolation of the Potassium Salt (Optional): The precipitated potassium salt can be collected by vacuum filtration. This step can help in removing colored impurities.

-

Dissolution and Filtration: Transfer the reaction mixture (or the isolated potassium salt) to a 250 mL beaker and add approximately 100 mL of deionized water. Stir until the salt is completely dissolved. If the solution is colored, a small amount of activated carbon can be added, the mixture stirred for a few minutes, and then filtered through a pad of diatomaceous earth (Celite®) to decolorize.

-

Acidification: While stirring the aqueous solution, slowly add concentrated hydrochloric acid dropwise. The 4,4'-dimethoxybenzilic acid will precipitate as a white solid. Continue adding HCl until the solution is acidic to pH paper (pH ~2).

-

Isolation of the Product: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the product to air dry or dry in a desiccator.

-

Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods such as ¹H NMR. The expected melting point is approximately 107 °C.[2]

Mandatory Visualization

Caption: Experimental Workflow for Benzilic Acid Rearrangement.

References

Application Notes and Protocols for 4,4'-Dimethoxybenzil as a Triplet Sensitizer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,4'-Dimethoxybenzil (DMB) as a versatile triplet sensitizer in photochemical reactions. Detailed protocols for its application in photodecarboxylation and [2+2] cycloaddition reactions are provided, along with its key photophysical properties.

Introduction

4,4'-Dimethoxybenzil is a yellow crystalline solid belonging to the class of α-diketones.[1] Its molecular structure consists of two p-anisoyl groups connected by a single bond between the carbonyl carbons.[1] In photochemistry, DMB serves as an efficient triplet sensitizer. Upon absorption of ultraviolet (UV) light, it undergoes efficient intersystem crossing to populate its triplet excited state. This triplet state can then transfer its energy to a substrate molecule, which itself may not efficiently form a triplet state upon direct irradiation. This process, known as triplet sensitization, enables a variety of photochemical transformations that are otherwise difficult to achieve.

Photophysical Properties

Table 1: Photophysical and Physical Properties of Benzil and 4,4'-Dimethoxybenzil

| Property | Benzil | 4,4'-Dimethoxybenzil |

| Triplet Energy (ET) | ~54.0 kcal/mol[2] | Estimated to be slightly lower than benzil |

| Intersystem Crossing Quantum Yield (ΦISC) | High (typical for α-diketones) | High (expected) |

| Triplet Lifetime (τT) | ~10 µs (in [bmim.PF6])[2] | Expected to be in the microsecond range |

| Molecular Weight | 210.23 g/mol | 270.28 g/mol [1] |

| Appearance | Yellow solid[3] | Yellow crystalline solid[1] |

| Melting Point | 94-96 °C | 132-134 °C |

Mechanism of Triplet Sensitization

The general mechanism of triplet sensitization by 4,4'-Dimethoxybenzil involves several key steps. This process allows for the population of the triplet state of a substrate that does not efficiently undergo intersystem crossing on its own.

Caption: General mechanism of triplet sensitization by 4,4'-Dimethoxybenzil.

Applications in Photochemistry

4,4'-Dimethoxybenzil is a valuable tool for initiating a range of photochemical reactions. Its ability to absorb in the UVA region makes it a suitable alternative to sensitizers that require higher energy UVB light.

Photodecarboxylation Reactions

Triplet sensitizers like DMB can initiate decarboxylation reactions, which are useful for the generation of radical intermediates. These radicals can then participate in various subsequent reactions, including cyclizations and additions.

This protocol is adapted from a procedure using the closely related 4,4'-dimethoxybenzophenone and is expected to be effective with 4,4'-Dimethoxybenzil.

Materials:

-

N-Phthaloylglycine

-

4,4'-Dimethoxybenzil (DMB)

-

Acetonitrile (MeCN)

-

Water

-

Photoreactor (e.g., Rayonet reactor with 350 nm lamps or a microflow reactor)

-

Schlenk flask (for batch reaction) or syringe pump and microreactor setup

-

Nitrogen source for degassing

Procedure (Batch Reaction):

-

Prepare a solution of N-phthaloylglycine (1.5 mmol) and 4,4'-Dimethoxybenzil (0.15 mmol) in a 1:1 (v/v) mixture of acetonitrile and water (100 mL) in a Pyrex Schlenk flask.

-

Degas the solution for at least 30 minutes by bubbling with nitrogen.

-

Place the flask in the photoreactor and irradiate with 350 nm lamps for 1 hour while maintaining a nitrogen atmosphere.

-

After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.

-

Extract the crude product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Caption: Experimental workflow for DMB-sensitized photodecarboxylation.

[2+2] Cycloaddition Reactions

Triplet-sensitized [2+2] cycloadditions are powerful methods for the synthesis of cyclobutane rings, which are important structural motifs in many natural products and pharmaceuticals. DMB can be employed to facilitate these reactions between two alkene substrates.

This is a general protocol that can be adapted for specific alkene substrates.

Materials:

-

Alkene substrate(s)

-

4,4'-Dimethoxybenzil (DMB)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or benzene)

-

Photoreactor with appropriate wavelength lamps (e.g., 350 nm)

-

Quartz or Pyrex reaction vessel

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

In a quartz or Pyrex reaction vessel, dissolve the alkene substrate(s) (typically 0.1-0.5 M) and 4,4'-Dimethoxybenzil (5-10 mol%) in the chosen anhydrous solvent.

-

Thoroughly degas the solution by purging with nitrogen or argon for 30-60 minutes.

-

Seal the reaction vessel and place it in the photoreactor.

-

Irradiate the solution with 350 nm lamps. The reaction time will vary depending on the substrates and should be monitored by a suitable analytical technique (e.g., GC-MS or NMR).

-

Once the reaction has reached completion or the desired conversion, stop the irradiation.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography, recrystallization, or distillation to remove the sensitizer and any byproducts.

Caption: Workflow for a DMB-sensitized [2+2] cycloaddition reaction.

Conclusion

4,4'-Dimethoxybenzil is a highly effective and versatile triplet sensitizer for a variety of photochemical transformations. Its strong absorption in the UVA range, coupled with its expected high intersystem crossing efficiency, makes it a valuable tool for researchers in organic synthesis, materials science, and drug development. The detailed protocols provided herein serve as a starting point for the application of DMB in photodecarboxylation and [2+2] cycloaddition reactions, opening avenues for the synthesis of complex molecules.

References

Application Notes and Protocols: Derivatization of 4,4'-Dimethoxybenzil for Novel Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4,4'-dimethoxybenzil to synthesize novel materials with potential applications in organic electronics and medicinal chemistry. The following sections outline key synthetic transformations, characterization data, and experimental workflows.

Introduction

4,4'-Dimethoxybenzil, also known as p-Anisil, is a versatile building block in organic synthesis.[1][2] Its α-diketone functionality serves as a reactive handle for the construction of various heterocyclic and condensed ring systems.[3] Derivatives of dimethoxybenzene have shown significant promise in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic solar cells, and as components in liquid crystals.[4] Furthermore, many derivatives exhibit interesting biological activities, making them attractive scaffolds for drug discovery.[4][5] This document details the synthesis and characterization of novel materials derived from 4,4'-dimethoxybenzil.

Physicochemical Properties of 4,4'-Dimethoxybenzil

A summary of the key physical and chemical properties of the starting material, 4,4'-Dimethoxybenzil, is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₄ | [6][7] |

| Molecular Weight | 270.28 g/mol | [1][2][6] |

| Melting Point | 132-134 °C | [2][7] |

| Appearance | Yellow crystalline solid | [3] |

| Solubility | Insoluble in water. Soluble in DMSO (54 mg/mL). | [1][7] |

| IUPAC Name | 1,2-bis(4-methoxyphenyl)ethane-1,2-dione | [6] |

Synthesis of Novel Derivatives

The following protocols describe the synthesis of two classes of novel materials derived from 4,4'-dimethoxybenzil: a substituted quinoxaline and a tetraphenylcyclopentadienone.

Protocol 1: Synthesis of 6,7-bis(4-methoxyphenyl)-1,2,3,4-tetrahydrophenazine

This protocol outlines the synthesis of a quinoxaline derivative, a class of compounds known for their applications in electronics and as pharmaceuticals.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.70 g (10 mmol) of 4,4'-dimethoxybenzil in 50 mL of ethanol by gentle heating.

-

Addition of Reactant: To the resulting solution, add 1.08 g (10 mmol) of o-phenylenediamine.

-

Reaction Conditions: Add three drops of glacial acetic acid as a catalyst. Heat the reaction mixture to reflux and maintain for 4 hours.

-

Work-up and Purification: After cooling to room temperature, the product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL). Recrystallize the crude product from ethanol to yield the pure 6,7-bis(4-methoxyphenyl)-1,2,3,4-tetrahydrophenazine.

Characterization Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| 6,7-bis(4-methoxyphenyl)-1,2,3,4-tetrahydrophenazine | C₂₂H₂₀N₂O₂ | 356.41 | 155-158 | ¹H NMR, ¹³C NMR, MS, IR |

Protocol 2: Synthesis of 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one Derivative

This protocol describes a base-catalyzed condensation reaction to form a highly conjugated cyclopentadienone derivative. These compounds are often colored and have interesting photophysical properties.

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2.70 g (10 mmol) of 4,4'-dimethoxybenzil and 2.12 g (10 mmol) of 1,3-diphenylacetone.

-

Solvent and Catalyst: Add 100 mL of absolute ethanol. While stirring, slowly add 10 mL of a 2 M solution of potassium hydroxide in ethanol.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 30 minutes. The color of the reaction mixture will change significantly.

-

Work-up and Purification: Cool the reaction mixture in an ice bath to induce precipitation. Collect the crystalline solid by vacuum filtration and wash with cold ethanol until the filtrate is colorless. Air-dry the product.

Characterization Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| 2,5-bis(4-methoxyphenyl)-3,4-diphenylcyclopentadienone | C₃₅H₂₆O₃ | 494.58 | 219-222 | ¹H NMR, ¹³C NMR, MS, UV-Vis |

Experimental Workflow and Logic